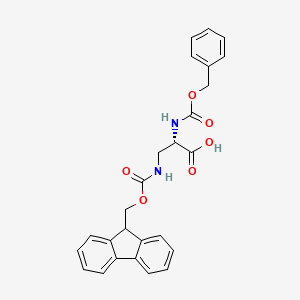

Z-Dap(Fmoc)-OH

Descripción general

Descripción

Z-Dap(Fmoc)-OH, also known as N-Fmoc-3,4-diaminopropionic acid, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its ability to introduce functional groups into peptides. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis.

Mecanismo De Acción

Target of Action

Z-Dap(Fmoc)-OH is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form a peptide chain . The role of this compound is to protect the α-amino group during the initial resin loading, allowing for the successful construction of the peptide chain .

Mode of Action

This compound operates through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The Fmoc group protects the α-amino group during the initial resin loading . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound facilitates the formation of peptide bonds, which are crucial for the construction of peptide chains . The downstream effects of these pathways include the creation of peptides that can be used for various biological, biomedical, and biotechnological applications .

Pharmacokinetics

The compound is designed to be stable and reactive under the specific conditions used in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then be used for a variety of purposes, including the development of potential drugs . In some cases, the peptides synthesized using this compound can form self-assembling structures, which have potential applications in areas such as tissue engineering .

Action Environment

The action of this compound is influenced by the specific conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound . In recent years, efforts have been made to use greener solvents in solid-phase peptide synthesis, which can also influence the action of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. One common method is the Fmoc/tBu solid-phase peptide synthesis, which uses a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The reaction conditions often involve the use of hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH2Cl2) .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles as in laboratory settings but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound. The process involves multiple steps of coupling, deprotection, and washing, with careful control of reaction conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Z-Dap(Fmoc)-OH undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can yield amines. Substitution reactions can result in the formation of peptides with various functional groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C33H28N2O

- Molecular Weight : 548.57 g/mol

- Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group that can be removed under mild basic conditions, facilitating sequential amino acid addition during peptide synthesis.

Chemistry

Z-Dap(Fmoc)-OH is primarily employed in peptide synthesis through the Solid Phase Peptide Synthesis (SPPS) method. Its dual protection strategy allows for controlled assembly of peptides, making it essential for developing new synthetic methodologies.

Biology

In biological research, this compound is used to study:

- Protein-Protein Interactions : Peptides synthesized from this compound serve as probes to identify binding partners of target proteins.

- Enzyme-Substrate Interactions : It aids in understanding biochemical pathways by modulating interactions between enzymes and substrates.

Medicine

The compound plays a crucial role in the development of peptide-based drugs and therapeutic agents. Its unique structure allows for the design of peptides that can:

- Target specific enzymes.

- Inhibit protein-protein interactions.

- Modulate immune responses.

Industry

This compound is utilized in producing peptide-based materials and bioconjugates. Its application extends to creating hydrogels for tissue engineering that support cell growth and differentiation.

Reaction Mechanisms

This compound undergoes several types of chemical reactions:

- Oxidation : Amino groups can be oxidized to form oximes or nitriles.

- Reduction : The compound can be reduced to form amines.

- Substitution : The Fmoc group can be substituted with other protecting groups or functional groups.

Case Study 1: Peptide Design for Enzyme Inhibition

Researchers have designed peptides containing this compound to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. These peptides have shown promise in preventing tumor invasion.

Case Study 2: Protein-Protein Interaction Studies

Peptides derived from this compound have been used as probes to identify critical residues involved in protein-protein complex formation. This research aids in understanding various biological pathways and disease mechanisms.

Case Study 3: Hydrogel Applications

In tissue engineering, this compound has been incorporated into peptide-based hydrogels that support cell growth and differentiation while providing scaffolding for tissue regeneration.

Comparación Con Compuestos Similares

Z-Dap(Fmoc)-OH can be compared with other similar compounds such as:

Fmoc-Dab: N-Fmoc-2,4-diaminobutyric acid.

Fmoc-Orn: N-Fmoc-ornithine.

Fmoc-Lys: N-Fmoc-lysine.

These compounds share similar protecting groups and are used in peptide synthesis. this compound is unique in its ability to introduce functional groups at specific positions in peptides, making it a valuable tool in synthetic and medicinal chemistry .

Actividad Biológica

Z-Dap(Fmoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a compound widely utilized in peptide synthesis due to its unique structural properties and protective groups. This article explores the biological activity of this compound, focusing on its applications in drug discovery, peptide synthesis, and potential therapeutic uses.

This compound has the following chemical characteristics:

- Molecular Formula : C33H28N2O

- Molecular Weight : 548.57 g/mol

- Structure : It features an Fmoc protecting group that can be removed under mild basic conditions, allowing for the sequential addition of amino acids during peptide synthesis. The Z group on the side chain remains intact during the initial synthesis and is cleaved later under acidic conditions to reveal the final peptide structure.

Applications in Peptide Synthesis

This compound is primarily used in Solid Phase Peptide Synthesis (SPPS), where its dual protection strategy allows for controlled peptide assembly. The Fmoc group facilitates the selective removal of protecting groups, while the Z group enables the incorporation of various functional groups into peptides. This versatility allows researchers to create peptides with specific biological activities, including:

- Targeting specific enzymes

- Inhibiting protein-protein interactions

- Modulating immune responses .

Biological Activity and Therapeutic Potential

While specific biological activities of this compound are not extensively documented, compounds with similar structures have been investigated for their roles in drug development. The diaminopropionic acid moiety can influence biological interactions and properties, making it relevant in studies related to enzyme inhibition and receptor binding .

Case Studies

-

Peptide Design for Enzyme Inhibition :

Researchers have designed peptides containing this compound to inhibit specific enzymes involved in disease processes. For example, peptides targeting matrix metalloproteinases (MMPs) have shown promise in cancer therapy by preventing tumor invasion and metastasis. -

Protein-Protein Interaction Studies :

Peptides derived from this compound have been utilized as probes to identify binding partners of target proteins. This approach has provided insights into critical residues involved in protein-protein complex formation, aiding in the understanding of various biological pathways . -

Hydrogel Applications :

This compound has been incorporated into peptide-based hydrogels for tissue engineering applications. These hydrogels support cell growth and differentiation while providing a scaffold for tissue regeneration .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds used in peptide synthesis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-Dap(Mtt)-OH | N-alpha-Fmoc protected | Contains an additional methyltrityl group |

| Fmoc-Dap(Z)-OH | N-alpha-Fmoc protected | Incorporates a Z protection group on the amine |

| Fmoc-Lysine(Fmoc)-OH | N-alpha-Fmoc protected lysine | Contains a lysine side chain |

| Fmoc-Glycine-OH | N-alpha-Fmoc protected glycine | Simplest structure with no additional side chains |

This compound is unique due to its specific arrangement of functional groups and its dual protection strategy, making it particularly versatile for synthesizing complex peptides with specific structural requirements.

Propiedades

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKNXKRRMCSKJJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142855-80-9 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142855-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.